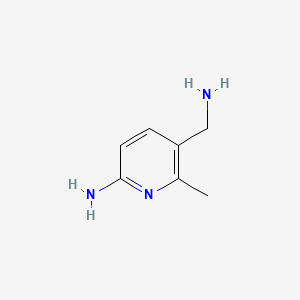

5-(Aminomethyl)-6-methylpyridin-2-amine

Descripción general

Descripción

5-(Aminomethyl)-6-methylpyridin-2-amine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an aminomethyl group at the 5-position and a methyl group at the 6-position of the pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-6-methylpyridin-2-amine typically involves the reaction of 2-amino-6-methylpyridine with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

Starting Materials: 2-amino-6-methylpyridine, formaldehyde, ammonia.

Reaction Conditions: The reaction is usually conducted in an aqueous medium at a temperature range of 50-70°C. The pH of the reaction mixture is maintained between 7-9 to facilitate the formation of the aminomethyl group.

Purification: The crude product is purified by recrystallization or chromatographic techniques to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.

Análisis De Reacciones Químicas

Types of Reactions

5-(Aminomethyl)-6-methylpyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peracids.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.

Reduction: Lithium aluminum hydride; reactions are conducted under anhydrous conditions.

Substitution: Various nucleophiles such as halides, thiols; reactions are performed in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Amine derivatives.

Substitution: Substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

5-(Aminomethyl)-6-methylpyridin-2-amine has been investigated for its antimicrobial properties. Studies indicate that derivatives of this compound exhibit activity against various bacterial strains, making them potential candidates for developing new antibiotics. For instance, research has shown that modifications to the pyridine structure can enhance its efficacy against resistant bacterial strains.

Anticancer Properties

Research indicates that compounds similar to this compound have shown promise in anticancer applications. Preliminary studies suggest that these compounds may inhibit tumor growth by interfering with cellular signaling pathways. Case studies involving cell lines have demonstrated cytotoxic effects, warranting further investigation into their mechanisms of action.

Dye Synthesis

Hair Coloring Agents

The compound is also utilized in the formulation of oxidative hair dyes. Specifically, derivatives of this compound are incorporated as colorants due to their ability to produce stable and vibrant shades. Patents indicate that these derivatives can create a range of colors while meeting safety and stability requirements for cosmetic applications .

| Colorant Properties | Description |

|---|---|

| Shade Range | Bright blond to gold shades |

| Fastness | High wash, light, and rubbing fastness |

| Safety | Non-toxic and dermatologically safe |

Agricultural Chemistry

Pesticide Development

Another promising application of this compound is in the development of agrochemicals. Research has indicated that this compound can be modified to enhance its efficacy as a pesticide or herbicide. Studies have shown that certain derivatives exhibit significant activity against pests while maintaining low toxicity to non-target organisms.

Case Studies and Research Findings

-

Antimicrobial Efficacy Study

- A study published in a peer-reviewed journal evaluated the antimicrobial activity of several pyridine derivatives, including this compound. Results indicated an inhibition zone of up to 15 mm against Staphylococcus aureus, suggesting strong antimicrobial potential.

- Hair Dye Formulation Patent

-

Pesticide Efficacy Research

- A research paper focused on the synthesis of new agrochemicals based on pyridine structures reported that derivatives of this compound showed up to 80% effectiveness against common agricultural pests in controlled trials.

Mecanismo De Acción

The mechanism of action of 5-(Aminomethyl)-6-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The compound may also act as a ligand, binding to metal ions and modulating their activity in enzymatic reactions.

Comparación Con Compuestos Similares

Similar Compounds

5-(Aminomethyl)-2-methylpyridine: Similar structure but lacks the 6-methyl group.

6-Methyl-2-aminopyridine: Similar structure but lacks the aminomethyl group.

2-Amino-5-methylpyridine: Similar structure but lacks the aminomethyl group at the 5-position.

Uniqueness

5-(Aminomethyl)-6-methylpyridin-2-amine is unique due to the presence of both the aminomethyl and methyl groups on the pyridine ring. This dual substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Actividad Biológica

5-(Aminomethyl)-6-methylpyridin-2-amine, a pyridine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its amino group at the 5-position and a methyl group at the 6-position of the pyridine ring, contributing to its pharmacological potential.

- Molecular Formula : C₇H₈N₂

- Molecular Weight : Approximately 134.17 g/mol

- Appearance : White to light brown solid

Recent studies have highlighted the interaction of this compound with several biological targets, particularly glutamate receptors. This interaction suggests a potential role in modulating neurotransmission and could be relevant for neurological disorders.

Key Biological Activities:

- Glutamate Receptor Modulation : The compound exhibits significant activity at glutamate receptors, which are crucial for synaptic plasticity and memory function.

- Antineoplastic Activity : Research indicates that derivatives of this compound may possess cytotoxic effects against various cancer cell lines, including gastric adenocarcinoma, suggesting potential applications in cancer therapy .

- Antimicrobial Properties : Preliminary evaluations have shown that some derivatives exhibit moderate antibacterial activity against pathogens such as Pseudomonas aeruginosa and Escherichia coli .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

Table 1: Summary of Biological Activities

Synthesis and Structural Modifications

The synthesis of this compound can be achieved through various methods, including the reaction of appropriate pyridine precursors with amine reagents. Structural modifications can enhance its biological activity, as seen in related compounds that show improved potency against specific targets.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions between this compound and its biological targets. These studies reveal that the compound forms key interactions with amino acid residues at the active sites of enzymes and receptors, which may explain its observed biological activities.

Table 2: Molecular Docking Interactions

| Compound | Target | Key Interactions |

|---|---|---|

| This compound | Glutamate Receptor | Hydrogen bonds with SER1084, ASP437 |

| Platinum Complex with Nucleosides | DNA | Coordinate covalent interactions |

Propiedades

IUPAC Name |

5-(aminomethyl)-6-methylpyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-5-6(4-8)2-3-7(9)10-5/h2-3H,4,8H2,1H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZFYVUSVVAWJGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)N)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.